molecular formula C11H16ClNO2 B1275428 4-(Benzylamino)butyric acid hydrochloride CAS No. 57054-96-3

4-(Benzylamino)butyric acid hydrochloride

Cat. No.: B1275428
CAS No.: 57054-96-3
M. Wt: 229.7 g/mol
InChI Key: BDZYWVNAYHSTKE-UHFFFAOYSA-N
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Description

4-(Benzylamino)butyric acid hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Role in Analysis of Related Substances

4-(Benzylamino)butyric acid hydrochloride plays a role in analytical chemistry, specifically in the determination of related substances in pharmaceutical compounds. For example, it is involved in the HPLC method for determining related substances in tetracaine hydrochloride (He Bingfang, 2010).

2. Use in Crystal Structure Analysis

This compound is also significant in crystallography, as shown in the X-ray crystal structure analysis of its analogs. The structural study of 3-benzylamino-4-hydroxypentanoic acid lactone hydrochloride, a related compound, provides insights into molecular orientation and isomerism (J. B. Jones et al., 1968).

3. Synthesis of Novel Amino Acids

It is utilized in the synthesis of novel amino acids and peptides. As an example, the synthesis of 4-amino-3-(aminomethyl)benzoic acid, an unnatural amino acid, demonstrates the potential of derivatives of 4-(benzylamino)butyric acid in peptidomimetics and combinatorial chemistry (R. Pascal et al., 2000).

4. Development of Anticonvulsant Agents

The development of anticonvulsant agents is another area of application. N-(2-(benzylamino)-1-substituted-2-oxoethyl)-4-(1,3-dioxoisoindolin-2-yl)butanamide derivatives, which incorporate the benzylamino group, have shown promising results in initial screenings for anticonvulsant activity (P. Ahuja et al., 2014).

5. Inhibition of Microbial Growth

This compound is involved in the synthesis of butenolides and their derivatives, which exhibit antimicrobial activities against various bacteria and fungi, offering potential therapeutic intervention for microbial diseases (A. Husain et al., 2010).

6. Application in Carbon Dioxide Fixation

It has been utilized in carbon dioxide fixation reactions. For instance, the CO2-fixation reaction of 4-(benzylamino)-2-butynyl carbonates and benzoates highlights its potential application in CO2 recycling processes (Masahiro Yoshida et al., 2008).

7. Corrosion Control in Industrial Applications

A glycine derivative, 2-(4-(dimethylamino)benzylamino)acetic acid hydrochloride, which is structurally related to this compound, has been used to control mild steel corrosion in sulfuric acid solutions, indicating its potential in corrosion control (M. Amin et al., 2011).

Safety and Hazards

While specific safety and hazard information for 4-(Benzylamino)butyric acid hydrochloride was not found, it’s generally recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling chemical substances .

Properties

IUPAC Name

4-(benzylamino)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c13-11(14)7-4-8-12-9-10-5-2-1-3-6-10;/h1-3,5-6,12H,4,7-9H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZYWVNAYHSTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205672
Record name 4-(Benzylamino)butyric acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57054-96-3
Record name Butanoic acid, 4-[(phenylmethyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57054-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzylamino)butyric acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057054963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Benzylamino)butyric acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(benzylamino)butyric acid hydrochloride
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